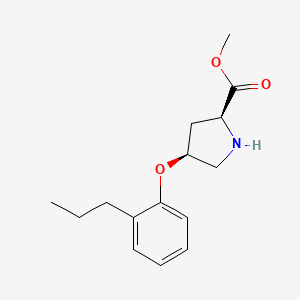

Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate

Description

Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine carboxylate ester characterized by its (2S,4S) stereochemistry and a 2-propylphenoxy substituent.

Properties

IUPAC Name |

methyl (2S,4S)-4-(2-propylphenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-3-6-11-7-4-5-8-14(11)19-12-9-13(16-10-12)15(17)18-2/h4-5,7-8,12-13,16H,3,6,9-10H2,1-2H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTWNWCFFUUBIY-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1OC2CC(NC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate, commonly referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₉NO₃

- CAS Number : 1354488-25-7

- Molecular Weight : 263.32 g/mol

The compound features a pyrrolidine ring substituted with a propylphenoxy group at the 4-position and a carboxylate ester at the 2-position. This unique structure is believed to contribute to its diverse biological activities.

Research suggests that this compound may interact with various biological pathways:

- Adrenergic Activity : Preliminary studies indicate that this compound may exhibit activity at adrenergic receptors, potentially influencing cardiovascular functions and metabolic processes.

- Neurotransmitter Modulation : The structure suggests potential interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which could have implications for mood regulation and neuropsychiatric disorders.

- Anti-inflammatory Effects : Some studies have hinted at its anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Biological Activity Overview

1. Adrenergic Receptor Interaction

A study evaluated the binding affinity of various pyrrolidine derivatives, including this compound, to β-adrenergic receptors. Results indicated a moderate affinity that suggests potential for cardiovascular applications .

2. Neurotransmitter Modulation

In an experimental model assessing the effects on serotonin levels, this compound demonstrated an increase in serotonin release from neuronal cells. This effect was attributed to the compound’s ability to enhance synaptic transmission .

3. Anti-inflammatory Studies

A recent investigation into the anti-inflammatory properties revealed that this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages. These findings support its potential use in treating inflammatory conditions .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Properties

This compound has been investigated for its potential antiviral effects. Research indicates that derivatives of pyrrolidinecarboxylates exhibit activity against viral infections. A notable patent (US8575135B2) describes the synthesis of antiviral compounds that include methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate as a key structure in formulations aimed at treating viral diseases .

1.2 Neurological Disorders

this compound has been explored for its neuroprotective effects. Studies suggest that similar pyrrolidine derivatives can modulate neurotransmitter systems, providing therapeutic avenues for conditions such as epilepsy and other neurological disorders .

Biochemical Applications

2.1 Proteomics Research

The compound is utilized in proteomics studies due to its ability to interact with specific proteins and enzymes. It serves as a reagent in various biochemical assays, contributing to the understanding of protein functions and interactions .

2.2 Synthesis of Complex Molecules

In synthetic organic chemistry, this compound is employed as an intermediate in the synthesis of more complex molecules. Its structural features allow for modifications that lead to the development of new compounds with potential biological activities.

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 4-nitrophenoxy group () is strongly electron-withdrawing, enhancing reactivity in nucleophilic substitution reactions compared to the electron-donating 2-propylphenoxy group.

- Stereochemistry : All analogs except Example 30/31 in share (2S,4S) stereochemistry. The (2S,4R) configuration in Example 30 highlights how stereochemical inversion at C-4 can drastically alter biological target interactions .

- Molecular Complexity : The naphthyloxy derivative () exhibits higher molecular weight and aromatic bulk, likely reducing solubility but enhancing binding to hydrophobic enzyme pockets .

Physicochemical Properties

*Estimated based on substituent properties.

Discussion :

- The nitro group in increases polarity but may reduce membrane permeability compared to the 2-propylphenoxy group.

- The dichlorophenoxy derivative () is highly lipophilic, favoring blood-brain barrier penetration but risking toxicity .

Hazard and Stability

- The naphthyloxy derivative () is classified as an irritant, highlighting the need for careful handling in laboratory settings. Chlorinated analogs () may pose environmental toxicity risks due to bioaccumulation .

Preparation Methods

Chiral Pyrrolidine Ring Formation

- Starting Materials: The synthesis often begins with commercially available chiral amino acids or chiral pyrrolidine derivatives that already possess the 2S stereochemistry.

- Cyclization: Intramolecular cyclization reactions are employed to form the pyrrolidine ring. This can be achieved through nucleophilic substitution or reductive amination under mild conditions to avoid racemization.

- Stereochemical Control: Use of chiral auxiliaries or catalysts ensures the 4S configuration during ring closure or subsequent functionalization steps.

Introduction of the Methyl Carboxylate Group

- The carboxylate group at the 2-position is typically introduced by esterification of the corresponding carboxylic acid or via direct methylation of the acid functionality.

- Common reagents include methanol with acid catalysts or methylating agents such as diazomethane under controlled conditions.

- Protection-deprotection strategies may be employed to prevent side reactions during subsequent steps.

Attachment of the 2-Propylphenoxy Group

- The 2-propylphenoxy substituent is introduced by nucleophilic aromatic substitution or Williamson ether synthesis.

- Typically, a 2-propylphenol derivative is reacted with a suitable leaving group at the 4-position of the pyrrolidine ring, such as a halide or tosylate.

- The reaction is carried out under basic conditions (e.g., potassium carbonate in an aprotic solvent like DMF) to facilitate ether bond formation.

- The reaction temperature and time are optimized to maximize yield and minimize side products.

Representative Reaction Scheme (Conceptual)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Chiral amino acid derivative, cyclization reagents | Formation of 2S-pyrrolidine intermediate |

| 2 | Esterification | Methanol, acid catalyst or methylating agent | Introduction of methyl carboxylate at 2-position |

| 3 | Etherification | 2-propylphenol, base (K2CO3), aprotic solvent (DMF), heat | Attachment of 2-propylphenoxy group at 4-position |

Purification and Characterization

- Purification: The crude product is purified using chromatographic techniques such as silica gel column chromatography or preparative HPLC to isolate the desired stereoisomer with high purity.

- Characterization: Confirmation of stereochemistry and purity is performed by NMR spectroscopy (1H, 13C), chiral HPLC, mass spectrometry, and optical rotation measurements.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Chiral amino acid derivatives or pyrrolidine precursors |

| Key reagents | Methanol, acid catalysts, 2-propylphenol, bases (K2CO3) |

| Solvents | DMF, methanol, dichloromethane |

| Reaction conditions | Mild to moderate temperatures (25–80°C), inert atmosphere |

| Stereochemical control | Use of chiral precursors, asymmetric catalysis, or auxiliaries |

| Purification methods | Silica gel chromatography, preparative HPLC |

| Analytical techniques | NMR, chiral HPLC, MS, optical rotation |

Research Findings and Notes on Preparation

- The stereochemical purity of this compound is crucial for its biological activity, necessitating careful control during synthesis.

- Literature and patent sources emphasize the importance of starting from enantiomerically pure intermediates to avoid racemization.

- Comparative studies with related pyrrolidine carboxylates suggest that the etherification step is sensitive to reaction conditions, and optimization is required to maximize yield and selectivity.

- No direct industrial-scale synthesis details are publicly available, but laboratory-scale methods are well established in research contexts.

- The compound's moderate molecular weight (263.33 g/mol) and amphiphilic nature influence solvent choice and reaction conditions during preparation.

Q & A

Q. What are the optimal synthetic routes for Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, the pyrrolidine core can be functionalized via nucleophilic substitution using 2-propylphenol under basic conditions. Stereochemical control at the 2S and 4S positions requires chiral auxiliaries or asymmetric catalysis. Post-synthesis purification via flash chromatography or preparative HPLC (≥97% purity, as in ) is critical. Confirmation of stereochemistry should combine chiral HPLC, circular dichroism (CD), and / NMR analysis of diastereomeric intermediates (e.g., Boc-protected analogs in ).

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for structural confirmation. Purity is validated via reverse-phase HPLC (≥95% purity thresholds, as in ). For stereochemical analysis, nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography (e.g., derivatives in ) can resolve ambiguities. Stability under storage conditions (e.g., -20°C in inert atmospheres, as in ) should be monitored using accelerated degradation studies with LC-MS.

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological activity?

- Methodological Answer : Comparative studies of stereoisomers (e.g., 2S,4S vs. 2R,4R) are critical. In vitro assays, such as receptor binding or enzyme inhibition, should be paired with molecular docking simulations to correlate stereochemistry with bioactivity. For example, neurotrophic activity in dorsal root ganglion cultures (as in ) can reveal stereospecific effects. Computational models (e.g., LUDI-based scaffold design in ) may predict binding affinities based on chiral center interactions.

Q. What strategies are recommended for resolving contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions may arise from impurities or batch-to-batch variability. Orthogonal assays (e.g., SPR for binding kinetics, functional cellular assays) should be employed. Purity revalidation via NMR (if fluorinated derivatives exist, as in ) or COA cross-checking (e.g., ) is advised. Structural analogs (e.g., tert-butyl derivatives in ) can help isolate structure-activity relationships (SAR).

Q. How can computational modeling guide the optimization of this compound for target-specific applications?

- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations or QSAR models can predict modifications to enhance binding or solubility. For instance, modifications to the 2-propylphenoxy group (e.g., introducing electron-withdrawing groups) might improve metabolic stability. Docking studies with FKBP12 (as in ) or other targets can prioritize synthetic efforts.

Q. What protocols are recommended for assessing the compound’s stability under physiological conditions?

- Methodological Answer : Conduct stress testing at varying pH (1–10), temperatures (25–40°C), and oxidative conditions (HO). Monitor degradation products via LC-MS and compare to accelerated stability data (e.g., -20°C storage guidelines in ). For in vivo relevance, simulate gastric/plasma environments using pepsin or serum incubation followed by HPLC quantification.

Methodological Considerations

Q. How can researchers mitigate aggregation or solubility issues during in vitro assays?

- Methodological Answer : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based delivery systems. Dynamic light scattering (DLS) can detect aggregation. Derivatives with hydrophilic substituents (e.g., hydroxyl groups as in ) may improve solubility. For critical assays, validate compound integrity post-incubation via LC-MS.

Q. What are best practices for validating the compound’s role in preventing protein aggregation or misfolding?

- Methodological Answer : Employ thioflavin-T assays for amyloid inhibition or cellular models of proteinopathy (e.g., tau or α-synuclein aggregation). Compare to pseudo-proline derivatives (e.g., conformational control agents in ). Use circular dichroism (CD) to monitor secondary structure changes in target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.